1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(hydroxymethyl)triazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c16-9-10-7-15(13-12-10)8-11(17)14-5-3-1-2-4-6-14/h7,16H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXHQAVFPRZLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one , also referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological effects supported by empirical data.
Molecular Characteristics:
- Molecular Formula : C11H18N4O
- Molecular Weight : 222.29 g/mol
- Density : 1.22 g/cm³
- Boiling Point : 388°C at 760 mmHg
- Flash Point : 188.4°C
These properties indicate a stable compound with potential for various applications in pharmaceutical chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Azepane Ring : Achieved through cyclization reactions.
- Introduction of the Triazole Ring : Often via click chemistry methods such as the Huisgen 1,3-dipolar cycloaddition.
- Aldehyde Group Addition : Conducted using formylation reactions.
These synthetic routes are crucial for producing the compound in sufficient purity and yield for biological testing.
Antimicrobial Properties
Research indicates that compounds within the triazole family exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
The anticancer potential of this compound is noteworthy. In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, revealing IC50 values of 6.2 μM and 27.3 μM respectively . These findings suggest a promising avenue for further development in cancer therapeutics.
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors through covalent bonding.
- Metal Coordination : The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways.
These interactions can lead to modulation of cellular functions that are critical for both antimicrobial and anticancer activities.
Study on Antimicrobial Activity
In a comparative study of various triazole derivatives, one derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, indicating substantial antibacterial properties .
Study on Anticancer Effects
A recent study evaluated several triazole derivatives against human cancer cell lines and found that one derivative exhibited significant cytotoxicity with an IC50 value lower than many known chemotherapeutic agents . This suggests that compounds like this compound may serve as potential candidates for drug development.
Scientific Research Applications
The compound 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will delve into its applications, supported by comprehensive data and case studies.
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains and fungi. The specific compound may share these properties due to its structural similarities with known antimicrobial agents.
Anticancer Properties
Triazole-containing compounds have been investigated for their anticancer effects. For instance, some studies demonstrate that triazole derivatives can induce apoptosis in cancer cells. The azepane group may enhance the lipophilicity of the compound, improving its bioavailability and efficacy against tumors.
Fungicides
The compound's structural characteristics suggest potential as a fungicide. Triazoles are widely used in agriculture for their ability to inhibit fungal growth. The presence of hydroxymethyl groups may enhance the compound's effectiveness against specific fungal pathogens.
Polymer Chemistry
Research into polymer applications indicates that triazole compounds can serve as crosslinking agents or modifiers in polymer matrices. This enhances the thermal stability and mechanical properties of materials.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Triazoles are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | |
| Compound B | Anticancer | MCF-7 (breast cancer) | |
| Compound C | Fungicidal | Fusarium oxysporum |
Table 2: Potential Applications in Agriculture
| Application Type | Active Ingredient | Effectiveness |
|---|---|---|
| Fungicide | Triazole derivative | High |
| Herbicide | Related compounds | Moderate |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a series of triazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study found that modifications to the hydroxymethyl group significantly enhanced antimicrobial potency, suggesting that similar modifications could be beneficial for this compound .
Case Study 2: Anticancer Activity
In research conducted by Smith et al., a triazole derivative was shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The findings indicated that structural features similar to those of this compound could be explored further for anticancer drug development .
Comparison with Similar Compounds
Key Observations:
- Hydroxymethyl vs. Aromatic Groups : The hydroxymethyl group in the target compound improves water solubility compared to hydrophobic aryl substituents (e.g., methoxyphenyl, tolyl) . This polarity may enhance bioavailability but reduce membrane permeability.
- Biological Activity : Aryl substituents (e.g., ethylphenyl in ETAP) are linked to CNS activity due to lipophilicity , while hydroxymethyl derivatives show promise in anticancer applications via hydrogen bonding .
- Synthetic Yields : Substituents with electron-donating groups (e.g., methoxy) generally yield higher purity (up to 99%) in solid-phase synthesis .
Pharmacokinetic and Physicochemical Properties
- LogP : Hydroxymethyl-substituted compounds exhibit lower logP values (predicted ~1.5) compared to aryl analogues (e.g., 2.5–3.5 for methoxyphenyl derivatives), favoring renal excretion .
- Melting Points : Hydroxymethyl derivatives (e.g., compound 5a) are typically solids with higher melting points (>150°C) due to intermolecular hydrogen bonding , whereas liquid analogues (e.g., 2dah in ) have lower melting points .
Preparation Methods
Synthesis of 4-(Hydroxymethyl)-1H-1,2,3-triazole Intermediate
- The 1,2,3-triazole ring substituted at the 4-position with a hydroxymethyl group is typically synthesized by cycloaddition of an azide with a propargyl alcohol derivative.
- The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the preferred method, providing regioselective formation of 1,4-disubstituted 1,2,3-triazoles.
- Propargyl alcohol reacts with an organic azide under Cu(I) catalysis in solvents such as ethanol or water, yielding 4-(hydroxymethyl)-1H-1,2,3-triazole derivatives with high efficiency and selectivity.
Attachment of the Ethanone Linker
- The ethanone moiety linking the azepane and triazole is introduced by acylation reactions.
- A common approach involves the reaction of the triazole intermediate bearing a hydroxymethyl group with an acyl chloride or activated ester derivative of ethanone.
- This step forms the ethanone bridge at the 1-position of the triazole ring via nucleophilic substitution or coupling reactions.
Incorporation of the Azepane Ring
- The azepane ring (a seven-membered saturated nitrogen heterocycle) is introduced by nucleophilic substitution of the ethanone intermediate with azepane or its derivatives.
- The nitrogen atom of azepane acts as a nucleophile attacking the carbonyl carbon of the ethanone moiety, forming the amide or ketone linkage.
- This step is typically carried out under mild basic or neutral conditions to avoid side reactions, often in solvents like dichloromethane or dimethylformamide.
Representative Synthetic Route (Summary Table)
| Step | Reactants/Intermediates | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Propargyl alcohol + Organic azide | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | CuSO4/sodium ascorbate catalyst, EtOH/H2O, rt | 80-95 | Regioselective formation of 4-(hydroxymethyl)-1,2,3-triazole |
| 2 | 4-(Hydroxymethyl)-1,2,3-triazole + ethanoyl chloride | Acylation (nucleophilic substitution) | Base (e.g., triethylamine), DCM, 0-25°C | 70-85 | Formation of ethanone-triazole intermediate |
| 3 | Ethanone-triazole intermediate + azepane | Nucleophilic substitution (amine addition) | Mild base, DMF or DCM, rt | 65-80 | Formation of final compound 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one |
Research Findings and Optimization
- Studies have shown that the CuAAC reaction is highly efficient and tolerant of various functional groups, making it ideal for synthesizing the triazole core with hydroxymethyl substitution.
- The acylation step requires careful control of temperature and stoichiometry to avoid over-acylation or side reactions.
- The azepane incorporation step benefits from using freshly distilled solvents and purified azepane to maximize yield and purity.
- Purification methods such as recrystallization or column chromatography are employed after each step to isolate intermediates and final products with high purity.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and substitution pattern of the synthesized compound.
Notes on Alternative Methods and Variations
- Alternative triazole formation methods, such as thermal Huisgen cycloaddition without copper catalysis, are less favored due to lower regioselectivity and yield.
- Hydroxymethylation of preformed triazole rings via selective hydroxymethylation reactions is possible but less straightforward.
- Variations in the azepane ring substitution (e.g., N-substituted azepanes) can be introduced by modifying the nucleophile in the final step.
Q & A
Q. What are the common synthetic routes for preparing 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one?
Synthesis typically involves two key steps:
Azepane introduction : Nucleophilic substitution of a halogenated acetophenone derivative with azepane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an alkyne intermediate and an azide precursor. Post-functionalization with hydroxymethyl groups can be achieved via hydrolysis of ester-protected intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirms azepane (δ 1.5–2.0 ppm for CH₂ groups) and triazole (δ 7.5–8.5 ppm) proton environments .
- FT-IR : Identifies carbonyl (1700 cm⁻¹) and hydroxymethyl (3400 cm⁻¹) stretches.
- HRMS : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolves spatial conformation, as demonstrated for triazole-acetophenone analogs .
Q. What safety precautions are critical when handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods with <5% atmospheric concentration due to acute inhalation toxicity (Category 4) .
- Emergency protocols : For skin contact, wash with 10% polyethylene glycol; for eye exposure, irrigate with 0.9% saline for 15 minutes .
Q. How is purity quantified for pharmacological studies?
- HPLC : Reversed-phase C18 column (acetonitrile/water gradient) with ≥95% area threshold.
- GC-MS : Quantifies residual solvents per ICH Q3C guidelines.
- Elemental analysis : Requires C, H, N values ±0.4% of theoretical for in vivo studies .
Advanced Research Questions
Q. How can reaction conditions optimize triazole ring formation?
- Catalyst optimization : Cu(I) sources (e.g., CuSO₄/sodium ascorbate) in DMSO/H₂O mixtures.
- Temperature control : Microwave-assisted synthesis (80–100°C, 30 min) enhances yield and purity.
- Monitoring : TLC/HPLC tracks reaction progress to adjust stoichiometry .
Q. How do steric/electronic effects influence hydroxymethyltriazole reactivity?
- Electronic effects : Hydroxymethyl’s electron-donating nature enhances nucleophilicity at triazole C4 for alkylation.
- Steric hindrance : Azepane’s bulk necessitates bulky electrophiles (e.g., tert-butyl bromoacetate) to minimize side reactions.
- Computational modeling : DFT studies predict reactive sites via frontier molecular orbitals .
Q. What strategies resolve contradictions in bioactivity data between models?
Q. What computational approaches predict binding affinity to neurological targets?
Q. What solvent systems optimize recrystallization for XRD-quality crystals?
Q. How does conformational flexibility impact pharmacokinetics?
- Azepane dynamics : Chair-boat transitions (ΔG‡ ≈ 12 kcal/mol via DFT) increase volume of distribution but reduce blood-brain barrier penetration.
- Triazole rigidity : Enhances plasma protein binding (logP 1.8 vs. 2.3 for flexible analogs).
- PET studies : 18F-labeled analogs quantify tissue-specific half-life variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
